molecular formula C24H23NO2S B11497393 2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one

2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B11497393
M. Wt: 389.5 g/mol
InChI Key: IIPAQKKKFHPVFY-UHFFFAOYSA-N
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Description

2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. This compound is characterized by the presence of a butylsulfanyl group attached to a phenyl ring, which is further connected to a hydroxy-phenyl-dihydroisoindolone structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the initial formation of the isoindolinone core, followed by the introduction of the butylsulfanyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reaction temperature is usually maintained at elevated levels to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or platinum, can also be employed to facilitate specific reaction steps. The purification of the final product is typically achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or organometallic reagents are often employed.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(butylsulfanyl)phenyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the butylsulfanyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties.

Properties

Molecular Formula

C24H23NO2S

Molecular Weight

389.5 g/mol

IUPAC Name

2-(4-butylsulfanylphenyl)-3-hydroxy-3-phenylisoindol-1-one

InChI

InChI=1S/C24H23NO2S/c1-2-3-17-28-20-15-13-19(14-16-20)25-23(26)21-11-7-8-12-22(21)24(25,27)18-9-5-4-6-10-18/h4-16,27H,2-3,17H2,1H3

InChI Key

IIPAQKKKFHPVFY-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O

Origin of Product

United States

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